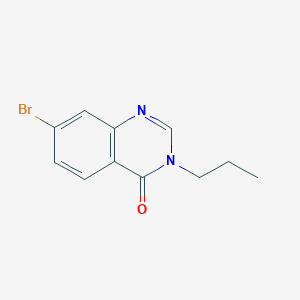

7-bromo-3-propylquinazolin-4(3H)-one

描述

Contextualization of Quinazolinones within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Among the myriad of heterocyclic systems, nitrogen-containing heterocycles are of paramount importance due to their widespread presence in natural products and synthetic molecules with profound biological activities. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds, characterized by a bicyclic structure where a benzene (B151609) ring is fused to a pyrimidinone ring. researchgate.net The quinazolinone core is a stable and versatile scaffold, amenable to various chemical modifications, which has contributed to its significant standing within the field of heterocyclic chemistry.

The fundamental structure of quinazolinone allows for different isomers, with 4(3H)-quinazolinone being one of the most common and extensively studied. This scaffold is a key constituent in numerous alkaloids, natural products, and pharmacologically active synthetic compounds. researchgate.nettandfonline.com The fusion of the aromatic benzene ring with the pyrimidinone ring imparts a unique electronic and structural character to the molecule, making it an attractive framework for the design of novel compounds with diverse applications.

Academic Significance of the Quinazolinone Scaffold in Contemporary Research

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, a term that describes molecular frameworks that can provide ligands for more than one type of receptor or enzyme. nih.gov This versatility has led to the extensive investigation of quinazolinone derivatives in various research areas. A vast body of scientific literature highlights the broad spectrum of biological activities associated with this scaffold, including antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and anticancer properties. nih.govnih.gov

The academic interest in quinazolinones is driven by the potential to develop new therapeutic agents. nih.govnih.gov Researchers continuously explore the synthesis of novel quinazolinone derivatives by introducing different substituents at various positions of the bicyclic ring system to modulate their biological activity. nih.gov The structure-activity relationship (SAR) studies of these derivatives are a major focus of contemporary research, aiming to optimize their potency and selectivity for specific biological targets. The adaptability of the quinazolinone core allows for the generation of large libraries of compounds for high-throughput screening, further cementing its importance in modern drug discovery and development. nih.gov

Research Focus on 7-bromo-3-propylquinazolin-4(3H)-one

Within the extensive family of quinazolinone derivatives, 7-bromo-3-propylquinazolin-4(3H)-one is a specific compound that has garnered research interest. The presence of a bromine atom at the 7-position and a propyl group at the 3-position of the quinazolinone core defines its unique chemical identity. While detailed research findings exclusively on this compound are limited in publicly accessible literature, its structural features suggest potential areas of investigation based on related compounds.

A study on the synthesis of various 3-alkylquinazolin-4-one derivatives has been developed, providing a general and efficient method for preparing such compounds. nih.gov In this study, the antifungal activity of a closely related isomer, 6-bromo-3-propylquinazolin-4-one, was highlighted, showing good antifungal activity. nih.gov This suggests that the 7-bromo isomer may also possess interesting biological properties worth exploring. The substitution pattern of 7-bromo-3-propylquinazolin-4(3H)-one makes it a valuable candidate for further investigation in the quest for novel bioactive molecules.

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula |

| 7-bromo-3-propylquinazolin-4(3H)-one | 1312453-56-7 | C11H11BrN2O |

| 6-bromo-3-propylquinazolin-4-one | Not Available | C11H11BrN2O |

| Quinazolinone | 491-36-1 | C8H6N2O |

| 4(3H)-Quinazolinone | 491-36-1 | C8H6N2O |

| 7-bromo-6-chloro-4(3H)-quinazolinone | 1293987-84-4 | C8H4BrClN2O |

Physicochemical Properties of 7-bromo-3,4-dihydroquinazolin-4-one (Parent Scaffold)

| Property | Value |

| Molecular Formula | C8H5BrN2O |

| Monoisotopic Mass | 223.95853 Da |

| Predicted XlogP | 1.4 |

| Predicted Collision Cross Section (CCS) for [M+H]+ | 134.5 Ų |

Structure

3D Structure

属性

IUPAC Name |

7-bromo-3-propylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-2-5-14-7-13-10-6-8(12)3-4-9(10)11(14)15/h3-4,6-7H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVSUVJEENMLCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(C1=O)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 3 Propylquinazolin 4 3h One and Analogous Quinazolinones

Classical and Established Quinazolinone Synthesis Routes

The formation of the fundamental quinazolin-4(one structure can be achieved through several reliable synthetic routes, which are often adaptable to a wide range of substituted precursors.

One of the most direct methods for synthesizing the quinazolin-4(3H)-one scaffold is the cyclization of anthranilic acid or its derivatives. A common approach involves heating anthranilic acid with an excess of formamide. nih.govgeneris-publishing.com This reaction proceeds through the formation of two water molecules, leading to the desired heterocyclic system. generis-publishing.com The reaction conditions, such as temperature, can play a crucial role in the final yield, with studies showing an increase from 72% to 96% by elevating the temperature from 130-135°C in a glycerin bath to the same temperature in a Vood alloy. generis-publishing.com

Another variation of this cyclization involves a one-pot, two-step sequence starting with anthranilic acid derivatives. For instance, reaction with potassium cyanate (B1221674) can yield corresponding urea (B33335) derivatives, which then undergo base-mediated cyclization to form quinazoline-2,4(1H,3H)-diones. jst.go.jp This eco-efficient method can be performed in water, with the final product isolated simply by filtration. jst.go.jp

The Niementowski synthesis is a historically significant and straightforward method for producing 4(3H)-quinazolinones. nih.govwikipedia.org The reaction involves the thermal condensation of anthranilic acid with an acid amide. nih.govchemeurope.com Typically, the mixture is heated to temperatures between 130°C and 150°C. ijprajournal.com The mechanism is understood to proceed via an o-amidobenzamide intermediate, which subsequently cyclizes with the elimination of water to form the quinazolinone ring. nih.govijprajournal.com

This method has been adapted and modified, for example, by using microwave irradiation to improve reaction times and yields. nih.gov A variation involves the reductive N-heterocyclization of 2-nitrobenzoic acid derivatives with formamide, catalyzed by indium(III) or bismuth(III) salts. arkat-usa.org In this one-pot sequence, the nitro group is reduced to an amine, and the resulting anthranilic acid derivative undergoes a Niementowski-type cyclocondensation to furnish the quinazolinone product in high yields. arkat-usa.org

A highly versatile and widely used two-step approach for synthesizing 3-substituted quinazolin-4-ones involves the use of a benzoxazinone (B8607429) intermediate. ijprajournal.comresearchgate.net In the first step, anthranilic acid is treated with an acid anhydride (B1165640) (such as acetic anhydride) or an acid chloride (like benzoyl chloride) to form a 2-substituted-4H-3,1-benzoxazin-4-one. ijprajournal.comresearchgate.net

This stable intermediate can then be reacted with a primary amine. The amine attacks the electrophilic C4 carbonyl carbon, leading to the opening of the oxazinone ring, followed by cyclization and dehydration to yield the corresponding N-substituted quinazolin-4-one. ijprajournal.commongoliajol.info This method is particularly valuable for introducing specific substituents at the N3 position, such as the propyl group in the target compound, by selecting the appropriate primary amine (in this case, propylamine).

Table 1: Examples of Reagents for Benzoxazinone Synthesis from Anthranilic Acid

| Reactant 2 | Catalyst/Conditions | Benzoxazinone Product Type | Reference |

|---|---|---|---|

| Acetic Anhydride | Heating | 2-methyl-4H-3,1-benzoxazin-4-one | researchgate.net |

| Benzoyl Chloride | Pyridine | 2-phenyl-4H-3,1-benzoxazin-4-one | ijprajournal.com |

| Ortho Esters | Acid-catalyzed, Thermal/Microwave | 2-substituted-4H-3,1-benzoxazin-4-ones | nih.gov |

| Aryl Aldehydes | Iodine-catalyzed, Oxone | 2-aryl-4H-3,1-benzoxazin-4-ones | nih.gov |

Specific Synthesis Approaches for 7-bromo-3-propylquinazolin-4(3H)-one

To synthesize the specific target compound, 7-bromo-3-propylquinazolin-4(3H)-one, two primary retrosynthetic disconnections are considered: forming the N3-propyl bond on a pre-existing 7-bromoquinazolinone core (alkylation) or introducing the bromine atom onto a 3-propylquinazolinone scaffold (halogenation).

The introduction of the propyl group at the N3 position is a key step in synthesizing the title compound. This is typically achieved via an N-alkylation reaction starting from 7-bromoquinazolin-4(3H)-one. This precursor can be synthesized from 4-bromoanthranilic acid. The reaction involves deprotonation of the N3-H of the quinazolinone ring with a suitable base, creating a nucleophilic anion that subsequently attacks an alkylating agent.

Commonly used bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like acetone (B3395972) or dimethylformamide (DMF). The alkylating agent would be a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The reaction progress is often monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Table 2: Plausible Alkylation Strategy for 7-bromo-3-propylquinazolin-4(3H)-one

| Starting Material | Alkylating Agent | Base | Solvent | Typical Conditions | Reference Principle |

|---|---|---|---|---|---|

| 7-bromoquinazolin-4(3H)-one | 1-Bromopropane | Potassium Carbonate (K₂CO₃) | Acetone | Room Temperature to Reflux | nih.gov |

| 7-bromoquinazolin-4(3H)-one | 1-Iodopropane | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0°C to Room Temperature | nih.gov |

An alternative route involves the direct bromination of a 3-propylquinazolin-4(3H)-one substrate. This reaction is an electrophilic aromatic substitution, where the position of bromination is directed by the existing substituents on the benzene (B151609) ring. The electron-withdrawing nature of the amide carbonyl group and the activating nature of the fused ring system influence the regioselectivity.

For selective bromination, various reagents can be employed. N-Bromosuccinimide (NBS) is a common and milder source of electrophilic bromine, often used with a catalyst or initiator in a solvent like carbon tetrachloride (CCl₄) or acetonitrile. Alternatively, elemental bromine (Br₂) in the presence of a Lewis acid catalyst or in a polar solvent like acetic acid can be used. Research into the peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones has shown that the initial bromination event can be stereo-determining, highlighting the potential for high regioselectivity under specific catalytic conditions. nih.govnih.gov

Table 3: Plausible Halogenation Strategy for 7-bromo-3-propylquinazolin-4(3H)-one

| Starting Material | Brominating Agent | Catalyst/Solvent | Target Position | Reference Principle |

|---|---|---|---|---|

| 3-propylquinazolin-4(3H)-one | N-Bromosuccinimide (NBS) | Acetonitrile | C7 | nih.gov |

| 3-propylquinazolin-4(3H)-one | Bromine (Br₂) | Acetic Acid | C7 | nih.gov |

Modern and Sustainable Synthetic Techniques

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating. researchgate.netfrontiersin.org This technique has been successfully applied to the synthesis of quinazolin-4(3H)-ones, drastically reducing reaction times from hours to mere minutes and often improving product yields. researchgate.net The method's efficiency stems from the direct and rapid heating of the reaction mixture, leading to uniform temperature distribution and faster reaction rates. srce.hr

For instance, the condensation of anthranilic amide with various aldehydes or ketones can be efficiently catalyzed by antimony(III) trichloride (B1173362) (SbCl₃) under solvent-free microwave irradiation, producing quinazolin-4(3H)-one derivatives in excellent yields within minutes. researchgate.net Similarly, iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines in water or DMF under microwave heating provides a green and rapid route to these heterocyclic compounds. sci-hub.catrsc.org This approach is notable for being the first reported instance of iron-catalyzed C-N coupling to form N-heterocycles in an aqueous medium. sci-hub.catrsc.org

| Starting Materials | Catalyst/Reagents | Solvent | Method | Time | Yield (%) | Reference |

| Anthranilamide, Aldehydes/Ketones | SbCl₃ (1 mol%) | Solvent-free | Microwave | Minutes | 94-95 | researchgate.net |

| 2-halobenzoic acids, Amidines | Fe₂(acac)₃/DMEDA or FeCl₃/L-proline | Water or DMF | Microwave | 30 min | Moderate to high | sci-hub.catrsc.org |

| 2-propyl-4(3H)-quinazolin-4-one, Alkylating agents | K₂CO₃, KI, TBAB | DMF | Microwave | 5-10 min | Not Specified | researchgate.netnih.gov |

| Anthranilic acids, Formamide | None | Formamide | Microwave | 40 min | Not Specified | frontiersin.org |

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This is achieved by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports one reactant across the phase boundary to react with the other. researchgate.net

In quinazolinone synthesis, PTC has been effectively used for N-alkylation and other substitution reactions. researchgate.netnih.gov For example, the alkylation of 4-hydroxy-quinazoline can be carried out using alkyl halides under PTC conditions with tetrabutylammonium (B224687) bromide (TBAB) as the catalyst, leading predominantly to substitution at the N-3 position. researchgate.net The combination of PTC with microwave irradiation has proven to be a particularly simple, efficient, and eco-friendly technique for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones. srce.hrresearchgate.netnih.gov This dual approach leverages the rate-enhancing effects of both microwaves and the catalyst to achieve high efficiency. srce.hr PTC has also been instrumental in the synthesis of quinazoline (B50416) nucleosides and in facilitating Suzuki cross-coupling reactions to produce complex quinazoline conjugates. acs.orgmdpi.comresearchgate.net

| Substrate | Reagents | Catalyst | Reaction Type | Key Feature | Reference |

| 4-hydroxy-quinazoline | Alkyl halides | Tetrabutylammonium bromide (TBAB) | N-alkylation | Substitution at N-3 position | researchgate.net |

| 2-propyl-4(3H)-quinazolin-4-one | Alkylating agents | Tetrabutylammonium benzoate (B1203000) (TBAB) | N-alkylation | Combined with microwave irradiation | researchgate.netnih.gov |

| Anthranilonitrile | 1-chloro-2,3,4-tri-O-acetyl-D-ribopyranose | Triethylbenzylammonium chloride | Nucleoside synthesis | Synthesis of acetylated ribopyranosyl derivative | acs.org |

| Bromo-substituted quinazolines, Boronic esters | Na₂CO₃, Pd(dppf)Cl₂ | Tetrabutylammonium bromide (TBAB) | Suzuki cross-coupling | Synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates | mdpi.comresearchgate.net |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly convergent chemical processes where three or more starting materials react to form a single product in a single synthetic operation. nih.gov This strategy is prized for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity, aligning perfectly with the principles of green chemistry. frontiersin.org

Several MCR strategies have been developed for the synthesis of quinazolinones. A notable example is the Ugi four-component reaction (Ugi-4CR), which has been used to construct polycyclic quinazolinone derivatives. nih.govacs.org In one approach, an ammonia-Ugi-4CR is followed by a palladium-catalyzed annulation to yield the final product. acs.org Another innovative MCR involves the coupling of aryl or heteroaryl iodides with a carbonyl source and 2-aminobenzamide (B116534), facilitated by a magnetically recoverable palladium catalyst in an eco-friendly PEG/water solvent system. frontiersin.org This method boasts high yields (82-98%) and allows for easy catalyst recovery and reuse for at least five cycles with minimal loss of activity. frontiersin.org Other MCRs include copper-mediated condensations using ammonia (B1221849) as an in-situ amine source and cyclocondensation reactions involving dimedone, aromatic aldehydes, and thiourea. wisdomlib.orgrsc.org

| Reactants | Catalyst/Reagents | Key Intermediate/Process | Product Type | Reference |

| o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | Palladium catalyst | Ugi-4CR followed by intramolecular N-arylation | Isoindolo[1,2-b]quinazolinone derivatives | acs.org |

| Aryl/heteroaryl iodides, Carbonyl source, 2-aminobenzamide | Magnetic Pd catalyst (Fe₃O₄@SiO₂-Dop/Phen-Pd(0)), K₂CO₃ | Multicomponent coupling/carbonylation | 2-Aryl quinazolin-4(3H)-ones | frontiersin.org |

| Dimedone, Aromatic aldehydes, Thiourea | KIO₅ | Multicomponent cyclocondensation | 7,7-Dimethyl-4-phenyl-2-thioxo-hexahydro-quinazolin-5-ones | wisdomlib.org |

| 2-halobenzamides, (Aryl)methanamines | CuBr, K₂CO₃ | In situ amine generation, C-N bond formation | Quinazolinone derivatives | rsc.org |

Metal-Catalyzed Approaches

Metal-catalyzed reactions are fundamental to modern organic synthesis, enabling the construction of complex molecules with high selectivity and efficiency. Palladium and copper catalysts, in particular, have been extensively used in the synthesis of quinazolinones.

Palladium catalysis is a cornerstone of cross-coupling chemistry, and its application in quinazolinone synthesis is widespread. The Suzuki cross-coupling reaction, which forms carbon-carbon bonds, has been employed to synthesize novel quinazoline conjugates by reacting bromo-substituted quinazolines with boronic acid esters. mdpi.comresearchgate.net These reactions often utilize a palladium catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and may be enhanced by a phase-transfer catalyst. mdpi.comresearchgate.net

Palladium catalysts are also crucial in multicomponent reactions, such as the three-component reaction of a carbodiimide, an isocyanide, and a nucleophile to form quinazolin-4(3H)-imines, where palladium-catalyzed isocyanide insertion is a key step. nih.gov Furthermore, palladium-catalyzed carbonylation reactions have been developed to synthesize tetracyclic quinazolinones from 2-bromoanilines and 2-bromobenzyl amines, incorporating two molecules of carbon monoxide with high selectivity. rsc.org A sustainable approach uses a magnetically recoverable palladium nanocatalyst for the multicomponent synthesis of 2-aryl quinazolin-4(3H)-ones, highlighting the move towards greener catalytic systems. frontiersin.org

| Reaction Type | Substrates | Catalyst System | Key Features | Reference |

| Suzuki Cross-Coupling | Bromo-substituted quinazolines, Boronic acid pinacol (B44631) esters | Pd(dppf)Cl₂, Na₂CO₃, TBAB | Synthesis of highly conjugated systems | mdpi.comresearchgate.net |

| Three-Component Reaction | Carbodiimide, Isocyanide, Nucleophile | Palladium catalyst | Isocyanide insertion is the key step | nih.gov |

| Dicarbonylative Synthesis | 2-bromoanilines, 2-bromobenzyl amines | Palladium catalyst | Highly selective incorporation of two CO molecules | rsc.org |

| Multicomponent Reaction | Aryl iodides, Carbonyl source, 2-aminobenzamide | Magnetic Fe₃O₄@SiO₂-Dop/Phen-Pd(0) | Recyclable catalyst, green solvent | frontiersin.org |

| Annulation | Ugi-4CR product | Palladium catalyst | Intramolecular N-arylation to form polycyclic systems | nih.govacs.org |

Copper catalysts offer an economical and effective alternative to palladium for various transformations. In quinazolinone synthesis, copper-catalyzed reactions often involve oxidative C-H functionalization and domino processes. An efficient domino synthesis involves the copper-catalyzed Ullmann-type coupling of 2-halobenzamides with (aryl)methanamines, followed by aerobic oxidative C-H amidation, using air as the oxidant. acs.org

Copper-catalyzed oxidative coupling of quinazoline 3-oxides with aldehydes provides a direct route to functionalized quinazolines. rsc.org Another powerful method is the copper-catalyzed oxidative functionalization of benzylic C(sp³)–H bonds with quinazoline 3-oxides using a Cu/TBHP (tert-butyl hydroperoxide) system, which produces a wide range of quinazolin-4(3H)-one derivatives in good to excellent yields. rsc.org Furthermore, a copper-catalyzed cascade reaction involving radical methylation, sp³ C-H amination, and oxidation has been developed for the facile synthesis of quinazolinones. acs.org Enantioselective synthesis has also been achieved through a copper-catalyzed borylative cyclization to assemble privileged pyrroloquinazolinone motifs with high enantio- and diastereocontrol. nih.gov

| Reaction Type | Substrates | Catalyst/Reagents | Key Process | Reference |

| Domino Synthesis | 2-halobenzamides, (Aryl)methanamines | CuBr, K₂CO₃, Air | Ullmann-type coupling and aerobic oxidative C-H amidation | acs.org |

| Oxidative Functionalization | Quinazoline 3-oxides, Toluene derivatives | Cu(OAc)₂, TBHP | Functionalization of benzylic C(sp³)-H bonds | rsc.org |

| Oxidative Coupling | Quinazoline 3-oxides, Aldehydes | Cu(OAc)₂, TBHP | Construction of C-C bond via oxidative coupling | rsc.org |

| Radical Cascade | 2-aminobenzamides | Copper catalyst, Dicumyl peroxide | Radical methylation/sp³ C-H amination/oxidation | acs.org |

| Borylative Cyclization | Olefinic quinazolinone precursors | CuCl, Chiral phosphine (B1218219) ligands | Enantioselective construction of pyrroloquinazolinones | nih.gov |

Hydrogen Peroxide (H2O2)-Mediated Synthesis

A sustainable and efficient methodology for the synthesis of the quinazolin-4(3H)-one scaffold has been developed utilizing hydrogen peroxide (H₂O₂) as a green oxidant. nih.govacs.org This approach typically involves the reaction of a substituted 2-aminobenzamide with dimethyl sulfoxide (B87167) (DMSO), which serves as a source of one carbon atom. nih.govresearchgate.net The reaction is believed to proceed through a radical-based mechanism. nih.govresearchgate.net

This synthetic protocol has demonstrated broad applicability with various substituted 2-amino-N-substituted benzamides, affording the desired quinazolinone products in moderate to good yields. acs.org For instance, the reaction of 2-amino-N-methylbenzamide with DMSO in the presence of H₂O₂ at elevated temperatures yields N-methyl quinazolin-4(3H)-one. researchgate.net The versatility of this method is further showcased by its compatibility with substrates bearing different N-substituents, including aliphatic groups like cyclopropyl (B3062369) and cyclohexyl, which provide the corresponding quinazolinones in yields of 65% and 71%, respectively. acs.org

A significant extension of this methodology is its use in one-pot, three-component reactions. For example, starting from isatoic anhydride, a primary amine (such as methylamine), and DMSO, the corresponding 3-substituted quinazolin-4(3H)-one can be synthesized directly under these H₂O₂-mediated conditions. acs.org This particular variation yielded 3-methylquinazolin-4(3H)-one at 61%. acs.org While a direct synthesis of 7-bromo-3-propylquinazolin-4(3H)-one using this specific method is not explicitly detailed in the reviewed literature, the established tolerance for various substituents on both the aromatic ring and the amide nitrogen suggests its potential applicability. The synthesis would theoretically proceed by using 2-amino-7-bromo-N-propylbenzamide as the starting material.

Table 1: Substrate Scope for H₂O₂-Mediated Synthesis of Quinazolin-4(3H)-ones acs.org

| Starting Material (2-amino-N-substituted benzamide) | N-Substituent | Product | Yield (%) |

| 2-amino-N-methylbenzamide | Methyl | 3-methylquinazolin-4(3H)-one | 84 |

| 2-amino-N-ethylbenzamide | Ethyl | 3-ethylquinazolin-4(3H)-one | 81 |

| 2-amino-N-propylbenzamide | Propyl | 3-propylquinazolin-4(3H)-one | 75 |

| 2-amino-N-cyclopropylbenzamide | Cyclopropyl | 3-cyclopropylquinazolin-4(3H)-one | 65 |

| 2-amino-N-cyclohexylbenzamide | Cyclohexyl | 3-cyclohexylquinazolin-4(3H)-one | 71 |

| 2-amino-N-benzylbenzamide | Benzyl | 3-benzylquinazolin-4(3H)-one | 78 |

| 2-(2-aminobenzamido)benzoic acid | 2-carboxyphenyl | 3-(2-carboxyphenyl)-4(3H)-quinazolinone | 78 |

Derivatization and Analog Synthesis Strategies for Quinazolinone Scaffolds

The quinazolinone core is a versatile scaffold amenable to a wide range of derivatization strategies to produce diverse analogs. nih.govijapbc.commdpi.com Synthetic efforts generally focus on substitutions at the C-2, N-3, and various positions on the fused benzene ring. nih.gov

Substitution at the N-3 Position: Introduction of substituents at the N-3 position is a common strategy for creating analogs like 7-bromo-3-propylquinazolin-4(3H)-one. A frequent method involves the reaction of isatoic anhydrides with a suitable primary amine. koreascience.kr For the target compound, this would involve reacting 7-bromo-isatoic anhydride with propylamine. Another established route starts from anthranilic acids, which are first converted to the corresponding 2-aminobenzamide via amide bond formation, followed by cyclization. koreascience.kr For example, 4-chloroanthranilic acid has been successfully reacted with various amines using coupling agents like DCC-HOBt, followed by ring closure to yield 3-substituted-quinazolones. koreascience.kr

Substitution on the Benzene Ring: Functionalization of the benzene portion of the quinazolinone scaffold, such as the introduction of a bromine atom at position 7, is typically achieved by using a pre-functionalized starting material. ijapbc.com Syntheses often commence with a substituted anthranilic acid, such as 5-nitro anthranilic acid or 4-chloroanthranilic acid, which dictates the substitution pattern on the final heterocyclic product. ijapbc.comkoreascience.kr A patent for the synthesis of the related compound 7-bromo-6-chloro-4(3H)-quinazolinone describes a one-step reaction between 2,4-dibromo-5-chlorobenzoic acid and formamidine (B1211174) acetate, highlighting the use of highly substituted precursors. google.com

Substitution at the C-2 Position: The Niementowski reaction, which involves the condensation of an anthranilic acid with an amide, is a classic method for forming 2-alkyl-4(3H)-quinazolinones. ijapbc.com Modern variations and other strategies allow for the introduction of a wide array of groups at this position. For instance, amines can react with 2-methyl-5-nitro-4H-benzo[d] nih.govacs.orgoxazin-4-one to generate 2-methyl-5-nitroquinazolin-4(3H)-one derivatives. mdpi.com

Multi-Component Reactions: More advanced strategies employ one-pot, multi-component reactions to build complexity efficiently. A domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives has been developed for the straightforward synthesis of diversely substituted quinazolin-4(3H)-ones. acs.org

These varied synthetic routes provide a robust toolbox for medicinal chemists to generate extensive libraries of quinazolinone analogs for further investigation.

Table 2: Overview of Derivatization Strategies for Quinazolinone Scaffolds

| Strategy/Reaction Name | Key Starting Material(s) | Key Reagent(s) | Position(s) Modified | Resulting Structure |

| From Isatoic Anhydride | Isatoic Anhydride, Primary Amine | Heat or Acid/Base Catalyst | N-3 | 3-substituted-quinazolin-4(3H)-one |

| From Anthranilic Acid | Anthranilic Acid, Amine | DCC-HOBt, Triphosgene | N-3 | 3-substituted-quinazolin-4(3H)-one koreascience.kr |

| Niementowski Reaction | Anthranilic Acid, Formamide | Heat | C-2 | 2-unsubstituted-quinazolin-4(3H)-one ijapbc.comnih.gov |

| From Benzoxazinone | 2-Alkyl/Aryl-benzoxazinone, Amine | Heat | N-3 | 2,3-disubstituted-quinazolin-4(3H)-one mdpi.com |

| H₂O₂-Mediated Synthesis | 2-Aminobenzamide, DMSO | H₂O₂ | C-2, N-3 | 3-substituted-quinazolin-4(3H)-one nih.govacs.org |

| From Substituted Precursors | Substituted Anthranilic Acid | Various | Benzene Ring (5,6,7,8) | Substituted Quinazolinone Scaffold ijapbc.comkoreascience.kr |

Spectroscopic and Analytical Characterization Techniques in Quinazolinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H-NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 7-bromo-3-propylquinazolin-4(3H)-one, the ¹H-NMR spectrum reveals distinct signals corresponding to the aromatic protons of the quinazolinone core and the aliphatic protons of the N-propyl substituent.

In a study detailing the synthesis of this compound, the ¹H-NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃). The aromatic region displays three key signals. The proton at position 5 (H-5) appears as a doublet at approximately 8.21 ppm. The proton at position 8 (H-8), adjacent to the bromine atom, shows up as a doublet at around 7.72 ppm. The proton at position 6 (H-6) is observed as a doublet of doublets at approximately 7.61 ppm, resulting from coupling to both H-5 and H-8.

The signals for the propyl group are also clearly resolved. The methylene (B1212753) protons attached to the nitrogen (N-CH₂) appear as a triplet at around 4.04 ppm. The adjacent methylene protons (-CH₂-) are observed as a sextet at approximately 1.87 ppm, and the terminal methyl protons (-CH₃) resonate as a triplet at about 1.01 ppm.

Table 1: ¹H-NMR Spectroscopic Data for 7-bromo-3-propylquinazolin-4(3H)-one

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.21 | d | 8.4 | H-5 |

| 7.72 | d | 1.8 | H-8 |

| 7.61 | dd | 8.4, 1.8 | H-6 |

| 4.04 | t | 7.5 | N-CH₂ |

| 1.87 | sext | 7.5 | -CH₂- |

Note: Data recorded in CDCl₃. The signal for the C2-H proton is sometimes observed as a sharp singlet, in this case, it was reported at 8.07 ppm.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for 7-bromo-3-propylquinazolin-4(3H)-one shows signals for all eleven unique carbon atoms in the molecule.

The carbonyl carbon (C-4) is typically found significantly downfield, and in this case, it appears at approximately 161.2 ppm. The C-2 carbon of the quinazolinone ring is observed at around 146.5 ppm. The aromatic carbons show distinct signals, with the carbon bearing the bromine atom (C-7) resonating at about 121.0 ppm. The other aromatic carbons (C-5, C-6, C-8, C-4a, and C-8a) are found in the typical aromatic region between 120 and 150 ppm.

The aliphatic carbons of the propyl group are located upfield. The N-CH₂ carbon resonates at approximately 45.4 ppm, the central -CH₂- carbon at around 21.3 ppm, and the terminal -CH₃ carbon at about 11.4 ppm.

Table 2: ¹³C-NMR Spectroscopic Data for 7-bromo-3-propylquinazolin-4(3H)-one

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 161.2 | C=O (C-4) |

| 149.0 | C-8a |

| 146.5 | C-2 |

| 130.0 | C-6 |

| 128.5 | C-8 |

| 127.0 | C-5 |

| 121.0 | C-7 |

| 120.3 | C-4a |

| 45.4 | N-CH₂ |

| 21.3 | -CH₂- |

Note: Data recorded in CDCl₃.

Specific experimental data from Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy for 7-bromo-3-propylquinazolin-4(3H)-one was not available in the reviewed literature. However, analysis of the ¹³C-NMR spectrum allows for the assignment of the carbon types. DEPT experiments would typically be used to differentiate between CH, CH₂, and CH₃ groups. Based on the chemical shifts and known structures of similar compounds, the assignments are as follows: the signal at 11.4 ppm corresponds to a CH₃ group, the signals at 21.3 ppm and 45.4 ppm correspond to CH₂ groups, and the signals at 127.0 ppm, 128.5 ppm, 130.0 ppm, and 146.5 ppm correspond to CH groups. The remaining signals at 120.3 ppm, 121.0 ppm, 149.0 ppm, and 161.2 ppm are quaternary (Cq) carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 7-bromo-3-propylquinazolin-4(3H)-one shows several characteristic absorption bands.

A strong absorption band is observed in the region of 1680-1690 cm⁻¹, which is characteristic of the C=O (amide carbonyl) stretching vibration of the quinazolinone ring. Another significant band appears around 1610 cm⁻¹ corresponding to the C=N stretching vibration. The aromatic C=C stretching vibrations are typically observed in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic propyl group are found around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Table 3: IR Spectroscopic Data for 7-bromo-3-propylquinazolin-4(3H)-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1685 | Strong | C=O (Amide I) Stretch |

| ~1610 | Medium-Strong | C=N Stretch |

| ~1595, 1470 | Medium | Aromatic C=C Stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

For 7-bromo-3-propylquinazolin-4(3H)-one, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is commonly employed. The analysis would show a characteristic isotopic pattern for the molecular ion peak [M+H]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The calculated monoisotopic mass for C₁₁H₁₁BrN₂O is 266.0055, and the observed mass in experimental studies is typically very close to this value, confirming the elemental composition.

Table 4: Mass Spectrometry Data for 7-bromo-3-propylquinazolin-4(3H)-one

| Technique | Ion Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Ultraviolet-Visible (UV-Vis) spectroscopy data for 7-bromo-3-propylquinazolin-4(3H)-one was not found in the reviewed scholarly literature. Generally, quinazolinone derivatives exhibit characteristic absorption bands in the UV region due to π → π* and n → π* electronic transitions within the aromatic system and the carbonyl group.

Elemental Analysis

Elemental analysis is a fundamental analytical technique in synthetic chemistry, crucial for verifying the empirical formula of a newly synthesized compound. This destructive method provides the mass percentages of the constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N), in a pure sample. For halogenated compounds such as 7-bromo-3-propylquinazolin-4(3H)-one, the analysis is extended to include the specific halogen, in this case, bromine (Br).

The process involves the complete combustion of a small, precisely weighed sample of the compound in a controlled environment. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From the masses of these products, the percentages of C, H, and N in the original sample are determined. Bromine content is typically determined through methods such as titration or ion chromatography after the initial combustion and absorption.

The experimentally determined ("found") percentages are then compared against the theoretical ("calculated") percentages derived from the compound's molecular formula. A close agreement between the found and calculated values, generally within a margin of ±0.4%, serves as a strong indicator of the sample's purity and confirms its elemental composition.

For 7-bromo-3-propylquinazolin-4(3H)-one, with the molecular formula C₁₁H₁₁BrN₂O, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. While specific experimental data from research findings for this particular compound are not widely reported in the surveyed literature, the calculated values provide a benchmark for its characterization.

Calculated Elemental Analysis Data for 7-bromo-3-propylquinazolin-4(3H)-one

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 49.46 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 4.16 |

| Bromine | Br | 79.90 | 1 | 79.90 | 29.91 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.49 |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.99 |

| Total | 267.14 | 100.00 |

In a typical research report, these calculated values would be presented alongside the "found" values from the elemental analyzer to validate the synthesis of the target molecule. For instance, a study on structurally related 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones reported both calculated and found values for C, H, and N, demonstrating the application of this technique in confirming the structures of new quinazolinone derivatives. researchgate.net

Investigations into the Biological Activities of Quinazolinones, Including 7 Bromo 3 Propylquinazolin 4 3h One

Anticancer and Antitumor Research

The quinazolinone nucleus is a privileged scaffold in the design of anticancer agents, with several derivatives having been successfully developed as commercial drugs. mdpi.comresearchgate.net Research has shown that these compounds can exert their effects through various mechanisms, including the inhibition of crucial enzymes like tyrosine kinases, induction of apoptosis, and interference with the cell cycle. mdpi.commdpi.com

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines

Derivatives of quinazolin-4(3H)-one have been extensively evaluated for their cytotoxic effects against a wide array of human cancer cell lines. The substitution pattern on the quinazolinone ring system plays a critical role in determining the potency and selectivity of these compounds.

Studies have demonstrated that bromo-substituted quinazolinones possess significant antiproliferative activity. For instance, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were tested against breast cancer (MCF-7) and colon cancer (SW480) cell lines. nih.gov One particular compound with an aliphatic linker at the mercapto group showed the most potent activity against MCF-7 cells, with an IC₅₀ value of 15.85 ± 3.32 µM, which was more potent than the standard drug Erlotinib (B232). nih.gov This highlights the potential contribution of the bromo-substituent to the cytotoxic profile.

In another study, new 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their antitumor activity against several cell lines, including MCF-7, HeLa (cervical cancer), HepG2 (liver cancer), and HCT-8 (colon cancer). researchgate.net The MCF-7 cell line was found to be the most sensitive, with several compounds demonstrating good cytotoxicity. researchgate.net This suggests that halogen substitution on the quinazolinone ring is a favorable feature for anticancer activity.

The table below summarizes the cytotoxic activity of various quinazolinone derivatives against different cancer cell lines, as reported in the literature. While data for 7-bromo-3-propylquinazolin-4(3H)-one is not specifically available, the findings for related bromo- and iodo-substituted compounds provide valuable insights.

| Compound Class | Cancer Cell Line | Activity (IC₅₀ µM) | Reference |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | nih.gov |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | SW480 (Colon) | 17.85 ± 0.92 | nih.gov |

| 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives | MCF-7, HeLa, HepG2, HCT-8 | Exhibited broad-spectrum activity, some better than Doxorubicin | researchgate.net |

| Quinazolin-4(3H)-one derivative (2j) | MCF-7 (Breast) | 3.79 ± 0.96 | nih.gov |

| Quinazolin-4(3H)-one derivative (3j) | MCF-7 (Breast) | 0.20 ± 0.02 | nih.gov |

| Quinazolin-4(3H)-one derivative (3g) | A2780 (Ovarian) | 0.14 ± 0.03 | nih.gov |

| Brominated Plastoquinone Analog (BrPQ5) | MCF-7 (Breast) | 33.57 ± 1.7 | mdpi.com |

| Brominated Plastoquinone Analog (BrPQ5) | MDA-MB-231 (Breast) | 33.65 ± 2.2 | mdpi.com |

Cell Cycle Modulation Studies

A hallmark of cancer is uncontrolled cell division, making the modulation of the cell cycle a key therapeutic strategy. mdpi.com Quinazolinone derivatives have been shown to interfere with cell cycle progression, often leading to arrest at specific phases, which can trigger apoptosis.

For example, a synthetic quinazolinone analog, 2-(naphthalen-1-yl)-6-pyrrolidino-4-quinazolinone, was found to induce G2/M phase arrest and apoptosis in glioma cells. mdpi.com Similarly, another derivative induced G2/M phase arrest in HCT-116 and MDA-MB-231 cell lines. mdpi.com While not a quinazolinone, 3-bromopyruvic acid has been shown to inhibit the proliferation of MCF-7 breast cancer cells by inducing S phase and G2/M phase arrest. nih.gov This finding suggests that the presence of a bromine atom can be instrumental in compounds designed to modulate the cell cycle. The deregulated expression of certain kinases, which can be targeted by small molecules, can also lead to cell cycle arrest and apoptosis. nih.gov

Antimicrobial Research

The emergence of drug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. nih.gov Quinazolinone derivatives have been identified as a promising class of compounds with a broad spectrum of activity against various pathogenic bacteria and fungi. nih.govnih.gov

Antibacterial Activity Investigations

Numerous studies have confirmed the antibacterial potential of the quinazolinone scaffold. nih.govbiomedpharmajournal.org Structure-activity relationship studies have revealed that substitutions at various positions of the quinazolinone ring significantly influence their antibacterial efficacy.

Notably, the introduction of a halogen atom, such as bromine or chlorine, at positions 6 and 8 of the quinazolinone ring has been reported to enhance antimicrobial activities. nih.gov Some synthesized quinazolinone derivatives have shown powerful activity against Gram-positive bacteria, comparable to standard antibiotics like streptomycin. nih.gov However, their effect on Gram-negative bacteria such as Pseudomonas aeruginosa can be limited. nih.govbiomedpharmajournal.org In contrast, other studies have reported that certain new 2,3-disubstituted (3H)-quinazolinone derivatives exhibit mild to high antibacterial effects, particularly against Gram-negative bacteria. nih.gov A recently discovered 4(3H)-quinazolinone derivative demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov

The table below presents the antibacterial activity of selected quinazolinone derivatives.

| Compound/Derivative Class | Bacterial Strain(s) | Activity/Observation | Reference |

| Quinazolinone derivatives (II, III, IV) | Gram-positive bacteria | Powerful activity, better than streptomycin | nih.gov |

| Quinazolinone derivatives (II, III, IV) | Pseudomonas aeruginosa (Gram-negative) | No effect | nih.gov |

| 2,3-disubstituted (3H)-quinazolinones | Gram-negative bacteria | Mild to high antibacterial effects | nih.gov |

| 4(3H)-quinazolinone derivative (27) | MRSA strains | Potent activity (MIC ≤0.5 µg/mL) | nih.gov |

| Bromo-substituted quinazolinones | General | Enhanced antimicrobial activity | nih.gov |

Antifungal Activity Investigations

In addition to their antibacterial properties, quinazolinone derivatives have also demonstrated significant antifungal activity. nih.govnih.govbiomedpharmajournal.org The structural features that confer potent antifungal effects have been a subject of extensive research.

A study on azole antifungal agents featuring a quinazolinone nucleus found that the most potent compounds in vitro had a halogen (like chlorine) or an isostere at the 7-position of the quinazolinone ring. nih.gov This finding is particularly relevant for 7-bromo-3-propylquinazolin-4(3H)-one. The study identified (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one as a highly active compound, underscoring the importance of the 7-halo substitution. nih.gov

Other research has shown that various quinazolinone derivatives exhibit good to excellent activity against fungal strains such as Aspergillus niger and Candida albicans. nih.govbiomedpharmajournal.orgtandfonline.com For example, 6-bromo-4-ethoxyethylthio quinazoline (B50416) was found to possess high antifungal activities against several plant pathogenic fungi, with EC₅₀ values ranging from 17.47 to 70.79 μg/mL. researchgate.net

The table below summarizes the antifungal activity of various quinazolinone derivatives.

| Compound/Derivative Class | Fungal Strain(s) | Activity/Observation | Reference |

| 7-Chloro-quinazolinone derivative (20) | Filamentous fungi | High in vitro activity | nih.gov |

| Quinazolinone derivative (A-6) | Candida albicans | Excellent activity | biomedpharmajournal.org |

| Quinazolinone derivative (A-3) | Aspergillus niger | Excellent activity | biomedpharmajournal.org |

| Fused pyrolo-quinazolinone derivatives | C. albicans, A. niger | Good activity at 32 or 64 µg/ml | nih.gov |

| 6-bromo-4-ethoxyethylthio quinazoline | Plant pathogenic fungi | High antifungal activity (EC₅₀ 17.47-70.79 μg/mL) | researchgate.net |

Anti-inflammatory Investigations

Chronic inflammation is implicated in a variety of diseases, and the development of new anti-inflammatory agents is a continuous effort in medicinal chemistry. Quinazolinone derivatives have been recognized for their anti-inflammatory properties. mdpi.comnih.govnih.gov

Research has indicated that the electronic properties of substituents on the quinazolinone ring are crucial for anti-inflammatory activity. The presence of electron-withdrawing groups, such as a bromo group, at positions C-6 and C-7 of the quinazolinone system has been shown to increase the anti-inflammatory effect. mdpi.com One study highlighted a 6-bromo-substituted-quinazolinone as the most potent derivative in a series, exhibiting significant inhibition of inflammation. mdpi.com

In vitro studies have also supported these findings. For instance, 3-(4-Bromophenyl)-4-(3H)quinazolinone was reported to exhibit high anti-inflammatory activity in a protein denaturation assay. rasayanjournal.co.in Furthermore, investigations into 6,8-dibromo-quinazolinone derivatives have demonstrated promising anti-inflammatory and analgesic effects in animal models. ptfarm.plresearchgate.net These compounds were effective in reducing carrageenan-induced paw edema, a standard model for acute inflammation. ptfarm.pl

The table below displays the anti-inflammatory activity of selected bromo-quinazolinone derivatives.

| Compound/Derivative | Assay/Model | Activity/Observation | Reference |

| 6-bromo-substituted-quinazolinone | Carrageenan-induced edema | Most potent derivative in the series | mdpi.com |

| 3-(4-Bromophenyl)-4-(3H)quinazolinone | In vitro protein denaturation | High anti-inflammatory activity | rasayanjournal.co.in |

| 6,8-dibromo-quinazolinone derivative (VIg) | Carrageenan-induced paw edema | Most potent among tested compounds | ptfarm.pl |

Anticonvulsant Investigations

The quinazolin-4(3H)-one ring is a core feature of compounds that have been extensively studied for central nervous system (CNS) effects, including anticonvulsant properties. mdpi.com The discovery of methaqualone, a sedative-hypnotic with anticonvulsant effects, spurred further research into this chemical class for new antiepileptic agents with improved safety profiles. mdpi.comnih.gov

Research has shown that substitutions on the quinazolinone nucleus are critical for anticonvulsant activity. mdpi.com For instance, the replacement of the methyl group in methaqualone-like structures with other functionalities, such as alkyloxymethyl groups, has yielded analogues that retain anticonvulsant properties. nih.gov The mechanism of action for some of these derivatives is thought to involve the modulation of GABA-A receptors, a key target in epilepsy treatment. mdpi.com Specifically, the N1 atom and the carbonyl group of the quinazolinone heterocycle can form hydrogen bonds with amino acid residues within the GABA-A receptor's benzodiazepine (B76468) binding site. mdpi.com

Studies on various 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones have demonstrated that these compounds can exhibit significant anticonvulsant activity when compared to standard drugs like diazepam. nih.gov Similarly, other research on novel quinazolinone derivatives has identified compounds with noteworthy activity in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. researchgate.netnih.gov For example, in one study, a series of synthesized quinazolinones showed protection against PTZ-induced clonic convulsions, with some analogues demonstrating 100% protection. nih.gov The presence of a halogen, such as chlorine or bromine, on the aromatic ring is often considered a key feature for enhancing activity. mdpi.com

While direct experimental data on the anticonvulsant activity of 7-bromo-3-propylquinazolin-4(3H)-one is not extensively documented in the reviewed literature, the structural features—a bromine atom at position 7 and a propyl group at position 3—are consistent with modifications known to influence CNS activity in the broader quinazolinone class.

Table 1: Anticonvulsant Activity of Selected Quinazolinone Derivatives

| Compound | Test Model | Dose (mg/kg) | Activity | Reference |

| Quinazoline Derivative 13 | scPTZ | 100 | High activity, lowest binding energy (-4.01 kcal/mol) in docking studies | nih.gov |

| Quinazoline Derivative 5 | scPTZ | 100 | Less active, highest binding energy (-3.19 kcal/mol) in docking studies | nih.gov |

| Compound 8b | PTZ-induced seizures | 150 | Favorable protection, latency, and seizure reduction | mdpi.com |

| Compound A-1 | MES | Not Specified | Highest activity among tested compounds | researchgate.net |

| N-substituted-6-fluoro-quinazoline-4-amine (5d) | MES / scPTZ | ED₅₀ = 140 | High anticonvulsant activity | mdpi.com |

Antiviral and Anti-HIV Research

The quinazolinone scaffold has been identified as a promising framework for the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.govhakon-art.com Researchers have synthesized and screened numerous quinazolinone derivatives, revealing that specific substitutions can lead to potent antiviral effects. hakon-art.comresearchgate.netnih.gov

In the context of anti-HIV research, 2,3-disubstituted quinazolin-4(3H)-ones have been a particular focus. hakon-art.com Studies have involved synthesizing derivatives with bromine substitutions, such as 6-bromo or 6,8-dibromo quinazolinones, and evaluating their ability to inhibit HIV-1 replication in cell cultures. hakon-art.com For example, one study reported that the compound 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one provided 15% maximum protection against the replication of HIV-1 (IIIB) in acutely infected MT-4 cells. hakon-art.com Other studies have explored linking the quinazolinone core to different heterocyclic systems to enhance activity. researchgate.net

Beyond HIV, quinazolinones have shown potential against a range of other viruses. In one screening, a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were tested against various viruses, with one compound, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, showing potent activity against the vaccinia virus. nih.gov More recently, certain quinazolinone compounds have been identified as potent inhibitors of Zika (ZIKV) and Dengue virus replication. nih.gov

The structure of 7-bromo-3-propylquinazolin-4(3H)-one contains a bromine atom, a feature present in some of the antiviral quinazolinones investigated, suggesting that this class of compounds warrants further investigation for its potential antiviral properties.

Table 2: Anti-HIV Activity of Selected Quinazolinone Derivatives

| Compound | Virus Strain | Cell Line | Activity Metric | Result | Reference |

| 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one (PY-QZ MBR) | HIV-1 (IIIB) | MT-4 | Maximum Protection | 15% | hakon-art.com |

| Unsubstituted phenyl coumarin-quinazolinone derivative | HIV | Not Specified | EC₅₀ | 5 µM | benthamdirect.com |

| 6-bromo-2-methyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone (3) | HIV-1 | MT-4 | Cytotoxicity (CC₅₀) | 0.424 µg/ml | nih.gov |

| 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone (4) | HIV-1 | MT-4 | Cytotoxicity (CC₅₀) | 0.461 µg/ml | nih.gov |

Antimalarial Research

Malaria remains a significant global health challenge, largely due to the emergence of drug-resistant parasite strains. imrpress.comlongdom.org This has driven the search for new antimalarial agents with novel mechanisms of action. The quinazolinone structure is central to the natural product febrifugine (B1672321), an alkaloid isolated from the Chinese herb Dichroa febrifuga, which has been used for centuries to treat malaria-induced fevers. nih.govnih.gov

Febrifugine and its derivatives have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govscialert.net Structure-activity relationship studies have revealed that the 4-quinazolinone ring is essential for antimalarial activity. nih.govnih.gov Research has focused on modifying the febrifugine structure to reduce toxicity while maintaining efficacy. These modifications often involve substitutions on the quinazolinone ring and the attached piperidine (B6355638) moiety. nih.govscialert.net

Synthetic analogues have been developed where substitutions on the quinazolinone ring, such as the introduction of electron-withdrawing groups or additional nitrogen atoms, have been shown to drastically reduce toxicity. nih.gov For instance, a thienopyrimidine analogue of febrifugine exhibited potent antimalarial activity and a high therapeutic index both in vitro and in vivo. scialert.net Other studies have synthesized various 2,3-substituted quinazolin-4(3H)-one derivatives and found them to exhibit antimalarial activity against Plasmodium berghei in mouse models. longdom.orgnih.gov The presence of the 4-quinazolinone moiety, a linker chain (like a propyl group), and a nitrogen-containing ring are considered important for activity. nih.gov

Table 3: Antimalarial Activity of Selected Quinazolinone-based Compounds

| Compound | Parasite Strain | Activity Metric | Result | Reference |

| Febrifugine analogue (Compound 54) | P. falciparum | IC₅₀ | 0.33 nM | scialert.net |

| Febrifugine analogue (Compound 53) | P. falciparum | IC₅₀ | 1.2 nM | scialert.net |

| Thienopyrimidine analogue (55) | P. falciparum FCR-3 | EC₅₀ | 0.00306 µg/mL | scialert.net |

| Thienopyrimidine analogue (55) | P. berghei | ED₅₀ | 2.95 mg/kg | scialert.net |

| Compound IVa | P. berghei | In vivo screen | Most active among tested series | longdom.org |

Enzyme Inhibition Studies

Quinazolinone derivatives have been extensively investigated as inhibitors of various enzymes that are implicated in a range of diseases, particularly cancer and diabetes.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in cell growth and proliferation. frontiersin.orgnih.gov Its overexpression or mutation is a hallmark of many cancers, making it a key target for anticancer therapies. frontiersin.org The quinazoline core is a well-established scaffold for designing potent EGFR inhibitors, with several approved drugs like gefitinib (B1684475) and erlotinib based on this structure. nih.govacs.org

Research has shown that the 4-anilinoquinazoline (B1210976) framework is particularly effective for EGFR inhibition. nih.gov Structure-activity relationship studies have explored various substitutions on the quinazoline ring to enhance potency and selectivity. For example, a study on 3-methyl-quinazolinone derivatives found that substitutions on a phenyl ring attached to the core were crucial for anticancer activity, with fluorine and methoxy (B1213986) groups being particularly effective. nih.gov The presence of a halogen, such as fluorine or bromine, often contributes positively to the inhibitory activity. nih.gov While specific data for 7-bromo-3-propylquinazolin-4(3H)-one is limited, the quinazolinone core itself is a recognized pharmacophore for EGFR kinase interaction. researchgate.net

The PI3K/AKT signaling pathway is another critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.govlookchem.com Quinazoline derivatives have emerged as promising PI3K inhibitors, with several compounds, including some FDA-approved drugs, based on this scaffold. nih.govresearchgate.net Researchers have designed and optimized 4-aryl quinazolines to be potent and selective inhibitors of specific PI3K isoforms, such as PI3Kδ. nih.gov

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. mdpi.comnih.gov HDAC inhibitors have become an important class of anticancer agents. The quinazolinone structure has been successfully used as a "cap" group in the design of novel HDAC inhibitors. mdpi.com For instance, quinazoline-based hydroxamic acids have been developed as selective and potent inhibitors of HDAC6. mdpi.com Some compounds have been designed as dual inhibitors, targeting both HDAC and other cancer-related kinases like VEGFR or EGFR, showcasing the versatility of the quinazoline scaffold. nih.govmdpi.com A series of phthalazino[1,2-b]-quinazolinone derivatives were developed as multi-target HDAC inhibitors and showed potent anticancer activity in preclinical models. nih.gov

Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. proquest.comeurjchem.comproquest.com The α-glucosidase enzyme, located in the small intestine, breaks down complex carbohydrates into absorbable monosaccharides. acs.orgrjptonline.org

Several studies have demonstrated that quinazolinone derivatives can be potent inhibitors of these enzymes. proquest.comresearchgate.netnih.govresearchgate.net For example, a study synthesizing thirty different quinazolinone compounds found that many possessed good inhibitory activity against both α-amylase and α-glucosidase, comparable to the standard drug acarbose. proquest.com In another investigation, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) were identified as potent, non-competitive inhibitors of α-glucosidase. researchgate.netnih.gov The study highlighted that a halogen substitution (chloro or bromo) on the phenyl ring at position 2 was beneficial for activity. researchgate.netnih.gov Further research on quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives also yielded compounds with potent, competitive α-glucosidase inhibition. nih.gov

Table 4: Enzyme Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Target Enzyme | Inhibition Metric | Result | Reference |

| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | α-glucosidase | IC₅₀ | 12.5 ± 0.1 µM | researchgate.netnih.gov |

| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | α-glucosidase | IC₅₀ | 15.6 ± 0.2 µM | researchgate.netnih.gov |

| Compound 7b (phenoxy-acetamide derivative) | α-glucosidase | IC₅₀ | 14.4 µM | nih.gov |

| Compound PM20 | α-amylase | IC₅₀ | 49.05 ± 2.64 µg/mL | proquest.comrjptonline.org |

| Compound PM30 | α-glucosidase | Not Specified | Remarkable potent inhibitor | proquest.comresearchgate.net |

| Compound 166 (purinyl quinazolinone) | PI3Kδ | IC₅₀ | 0.09 nM | researchgate.net |

| Compound H (2-aminobenzamide derivative) | HDAC6 | IC₅₀ | 40,000 nM | mdpi.com |

| Compound 8h (phthalazino[1,2-b]-quinazolinone) | HDAC subtypes | IC₅₀ | Nano-molar range | nih.gov |

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy, particularly in the management of neurodegenerative diseases like Alzheimer's disease. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132); their inhibition can lead to increased acetylcholine levels in the brain, which may help improve cognitive function.

A thorough review of scientific databases and literature was conducted to identify studies that have specifically evaluated the cholinesterase inhibitory activity of 7-bromo-3-propylquinazolin-4(3H)-one. Despite the investigation of other quinazolinone derivatives for their potential as cholinesterase inhibitors, no published research data was found that specifically reports the IC₅₀ values or the extent of acetylcholinesterase or butyrylcholinesterase inhibition by 7-bromo-3-propylquinazolin-4(3H)-one.

Bromodomain Protein Inhibition (e.g., BRD9)

Bromodomain-containing proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene expression. The inhibition of specific bromodomain proteins, such as BRD9, has emerged as an attractive strategy in oncology for targeting chromatin-remodeling complexes. Small molecule inhibitors are designed to fit into the acetyl-lysine binding pocket of the bromodomain, thereby blocking its interaction with histones.

An extensive search of the scientific literature was performed to find data pertaining to the inhibition of bromodomain proteins, specifically BRD9, by 7-bromo-3-propylquinazolin-4(3H)-one. While various other heterocyclic compounds have been identified and developed as BRD9 inhibitors, there is currently no available research that documents the specific inhibitory activity or binding affinity of 7-bromo-3-propylquinazolin-4(3H)-one against BRD9 or any other bromodomain protein.

Applications as Chemical Probes in Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems and processes. Fluorescent probes, for instance, can be used for the detection and imaging of specific biomolecules or to monitor cellular events. The quinazolinone scaffold has been utilized in the development of fluorescent probes due to its favorable photophysical properties. These probes are often designed by conjugating the quinazolinone pharmacophore with a fluorophore, enabling visualization of biological targets like specific receptors.

A detailed literature search was conducted to determine if 7-bromo-3-propylquinazolin-4(3H)-one has been developed or utilized as a chemical probe in biological systems. The search did not yield any studies describing the synthesis or application of 7-bromo-3-propylquinazolin-4(3H)-one for this purpose. Therefore, no data on its use as a chemical probe is currently available.

Structure Activity Relationship Sar Studies of 7 Bromo 3 Propylquinazolin 4 3h One and Analogous Quinazolinones

Impact of Substituents at the Quinazolinone Nucleus

The nature, size, and position of substituents on the quinazolin-4(3H)-one core are determinant factors for the molecule's interaction with biological targets, thereby dictating its activity. nih.govresearchgate.net Key positions for substitution that significantly modulate the biological effects include the C-2, N-3, C-6, C-7, and C-8 positions. mdpi.comnih.gov

Halogenation of the quinazolinone nucleus is a common strategy to enhance biological activity. Halogens, being electron-withdrawing groups, can modify the electronic environment of the ring system and improve properties like lipophilicity, which can facilitate cell membrane penetration. nih.govnih.gov

The position of the halogen atom is critical. For instance, the presence of a halogen at the C-6 and C-8 positions has been shown to improve antimicrobial activities. nih.gov In one study on anti-inflammatory quinazolinones, a 6-bromo substituted derivative was found to be the most potent in its series. mdpi.com Furthermore, research suggests that the presence of electron-withdrawing groups, such as halogens, at both the C-6 and C-7 positions can increase anti-inflammatory effects. mdpi.com

The substituent at the N-3 position of the quinazolinone ring plays a pivotal role in defining the molecule's pharmacological properties. nih.govnih.gov SAR studies have consistently shown that modifications at this position can lead to significant changes in activity. rsc.org

The introduction of an aliphatic chain at the N-3 position has been linked to potent biological effects. For example, a strong analgesic activity was observed when an aliphatic group was present at N-3. mdpi.com In the realm of anti-inflammatory action, quinazolinones with an aliphatic substituent at the R3 position demonstrated good to excellent inhibition of inflammatory gene expression. nih.gov However, the length of this alkyl chain is a critical factor; research suggests that for optimal anti-inflammatory activity, the aliphatic chain should not exceed eight carbons, as longer chains may introduce steric hindrance at the target protein. nih.gov

The presence of a propyl group at the N-3 position, as in 7-bromo-3-propylquinazolin-4(3H)-one, fits within this framework of an aliphatic substitution. While direct comparisons are often made with other alkyl groups or more complex moieties, the propyl group provides a balance of lipophilicity and size that can be favorable for binding to various biological targets. For instance, in a study on quinazolinone-oxadiazole hybrids, analogues with a propyl substitution at the 2nd position were found to be more potent anticancer agents compared to other analogues, indicating the general utility of the propyl group in enhancing biological activity. rsc.org

SAR studies have established that substituents at the C-2, C-6, and C-8 positions of the quinazolinone ring are significant in determining the pharmacological activity. mdpi.comnih.gov

C-2 Position: This position is highly amenable to modification. Placing a thioalkyl fragment at C-2 has been shown to increase anticancer activity. nih.gov In other studies, an unsubstituted C-2 position was beneficial for CDK9 inhibition. mdpi.com The introduction of various aryl groups or heterocyclic moieties at C-2 is a common strategy across different therapeutic areas, including the development of anti-inflammatory and antioxidant agents. rsc.orgmdpi.com

C-6 Position: This position is frequently substituted with halogens to enhance activity. As mentioned, 6-bromo substitution can lead to potent anti-inflammatory compounds. mdpi.com Placing a nitro group at the C-6 position has been found to increase anticancer activity by enhancing interactions with PARP. nih.gov The presence of a basic side chain at this position can also play a significant role in cytotoxicity. nih.gov

C-8 Position: Similar to the C-6 position, the C-8 position is a key site for modulation. The introduction of halogens at C-8 has been linked to improved antimicrobial activity. nih.gov More specifically, recent studies have demonstrated that substitutions at the C-8 position can significantly improve the potency of tankyrase inhibitors, which are promising targets in oncology. nih.govresearchgate.net

Interactive Table: Impact of Substitutions on Quinazolinone Activity

| Position | Substituent Type | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| C-7 | Halogen (e.g., Bromo, Chloro) | Enhances anti-inflammatory and anticancer properties. Positional effects are critical (6-halo sometimes preferred over 7-halo). | nih.govmdpi.commdpi.com |

| N-3 | Alkyl Chain (e.g., Propyl) | Confers potent analgesic and anti-inflammatory activity. Chain length is crucial (not to exceed 8 carbons for some targets). | mdpi.comnih.gov |

| C-2 | Aryl, Thioalkyl, etc. | Highly versatile position for modification. Thioalkyl groups can increase anticancer activity. | rsc.orgnih.gov |

| C-6 | Halogen, Nitro, Amino | Halogenation improves antimicrobial and anti-inflammatory activity. Nitro groups can enhance anticancer effects. | nih.govmdpi.comnih.gov |

| C-8 | Halogen, Nitro, Diol | Halogenation improves antimicrobial activity. Other substitutions can significantly increase potency as tankyrase inhibitors. | nih.govnih.govresearchgate.net |

Correlation of Structural Features with Specific Biological Activity Profiles

The diverse biological activities of quinazolinones, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, are directly linked to their structural features. nih.govresearchgate.net

Anticancer Activity: The quinazolinone scaffold is found in several FDA-approved anticancer drugs. nih.gov SAR studies reveal that 4-anilinoquinazoline (B1210976) derivatives are essential for EGFR kinase inhibition. nih.gov The presence of electron-withdrawing groups like halogens on the main ring (e.g., 6-bromo or 7-bromo) and specific substitutions at C-2 are often correlated with potent cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7). nih.govacs.org Some derivatives function by inhibiting tubulin polymerization, a critical process in cell division. mdpi.com

Anti-inflammatory and Analgesic Activity: For anti-inflammatory effects, electron-withdrawing groups at C-6 and C-7 are beneficial. mdpi.com The nature of the substituent at N-3 is also critical; aliphatic chains are associated with strong analgesic properties, while aryl groups can enhance this effect further. mdpi.com Some quinazolinones exert their anti-inflammatory action by inhibiting enzymes like COX-2 or modulating inflammatory pathways such as NF-κB. nih.gov

Antimicrobial Activity: The antimicrobial potential of quinazolinones is often enhanced by the presence of halogens at positions C-6 and C-8. nih.gov Additionally, having a substituted aromatic ring at N-3 and a methyl or thiol group at C-2 is considered essential for potent antimicrobial action. nih.gov These compounds can act by inhibiting bacterial DNA gyrase, a key enzyme in bacterial replication. nih.gov

Interactive Table: Structure-Activity Correlation for Biological Profiles

| Biological Activity | Key Structural Features | Mechanism of Action (Example) | Reference |

|---|---|---|---|

| Anticancer | Halogenation at C-6/C-7; 4-anilino group; specific C-2 substituents. | EGFR Kinase Inhibition, Tubulin Polymerization Inhibition | nih.govmdpi.comnih.gov |

| Anti-inflammatory | Electron-withdrawing groups at C-6/C-7; Aliphatic or aryl group at N-3. | COX-2 Inhibition, NF-κB Pathway Modulation | mdpi.comnih.gov |

| Antimicrobial | Halogenation at C-6/C-8; Substituted aryl at N-3; Methyl/thiol at C-2. | DNA Gyrase Inhibition | nih.govnih.gov |

| Antioxidant | Aromatic substituent with a hydroxyl group at C-2. | Radical Scavenging, Metal Chelation | mdpi.com |

Computational Approaches to SAR Analysis

Computational chemistry provides powerful tools to rationalize and predict the structure-activity relationships of quinazolinone derivatives, thereby guiding the design of more potent and selective compounds. frontiersin.org Key methods include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

3D-QSAR: Three-dimensional QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the 3D properties of molecules with their biological activities. rsc.orgrsc.org These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields positively or negatively influence activity. rsc.org For example, a 3D-QSAR study on quinazolinone derivatives as antimalarial DHFR inhibitors identified the importance of electrostatic and hydrogen bond acceptor fields for activity. nih.gov Such models provide clear, visual guidance for future structural modifications to enhance potency. rsc.org

Molecular Docking: Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. nih.govresearchgate.net This technique provides detailed insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. tandfonline.com Docking studies have been successfully used to explain the binding modes of quinazolinone derivatives to various targets, including DNA gyrase, COX-2, and acetylcholinesterase, providing a structural basis for their observed biological activities. nih.govresearchgate.nettandfonline.com

Density Functional Theory (DFT): DFT calculations are also used to study the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals can be correlated with the molecule's reactivity and biological activity, as seen in studies on antioxidant quinazolinones. nih.gov

These computational approaches are invaluable for avoiding the blindness of random drug design, offering theoretical and practical value for the discovery and synthesis of new, potent quinazolinone-based therapeutic agents. rsc.org

Computational and Theoretical Studies in Quinazolinone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinazolinone research, docking simulations are instrumental in understanding how these ligands interact with the active sites of biological targets, such as enzymes and receptors.